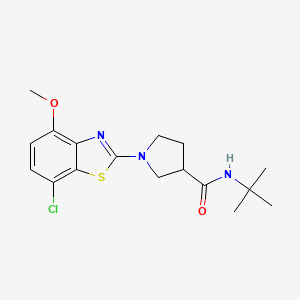

![molecular formula C13H21N5O4S B6473642 N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640892-83-5](/img/structure/B6473642.png)

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .

Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Chemical Reactions Analysis

DMTMM can be used to synthesize other carboxylic functional groups such as esters and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Physical and Chemical Properties Analysis

DMTMM has a molar mass of 276.72 g/mol . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .作用機序

Target of Action

It’s structurally related to dmtmm (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound likely interacts with its targets through a mechanism similar to DMTMM. The carboxylic acid reacts with DMTMM to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the synthesis of amides, esters, and other carboxylic acid derivatives. The activation of the carboxylic acid followed by nucleophilic attack by another molecule is a common theme in these pathways .

Pharmacokinetics

The related compound dmtmm is typically used in its chloride form, suggesting that it may be soluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of amides, esters, and other carboxylic acid derivatives. The by-product of the reaction with DMTMM (2-hydroxy-4,6-dimethoxy-1,3,5-triazine, HO-MDT) is highly water-soluble and can be easily removed from the main reaction product .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, the reaction with DMTMM can be carried out under atmospheric conditions .

特性

IUPAC Name |

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4S/c1-21-12-14-11(15-13(16-12)22-2)18-7-3-4-9(8-18)17-23(19,20)10-5-6-10/h9-10,17H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVYUPBIPYKICI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473565.png)

![N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6473583.png)

![6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6473590.png)

![N-ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6473598.png)

![N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6473606.png)

![4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6473612.png)

![2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6473616.png)

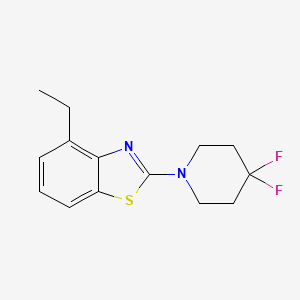

![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6473620.png)

![4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473624.png)

![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6473635.png)

![6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6473644.png)

![1-[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]-1-methylethyl acetate](/img/structure/B6473657.png)